molecular formula C17H22AsI B14450338 Ethyl-methyl-bis(3-methylphenyl)arsanium Iodide CAS No. 76214-89-6

Ethyl-methyl-bis(3-methylphenyl)arsanium Iodide

Cat. No.: B14450338
CAS No.: 76214-89-6
M. Wt: 428.18 g/mol
InChI Key: JMNFRTHERPEUAH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl-methyl-bis(3-methylphenyl)arsanium iodide is an organoarsenic compound with the molecular formula C17H22AsI. This compound is known for its unique chemical properties and potential applications in various fields of scientific research. It is characterized by the presence of an arsenic atom bonded to ethyl, methyl, and two 3-methylphenyl groups, along with an iodide ion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl-methyl-bis(3-methylphenyl)arsanium iodide typically involves the reaction of arsenic trichloride with 3-methylphenylmagnesium bromide, followed by the addition of ethyl and methyl groups. The final step involves the introduction of iodide ion to form the desired compound. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the intermediates.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Ethyl-methyl-bis(3-methylphenyl)arsanium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic(V) derivatives.

    Reduction: Reduction reactions can convert it back to arsenic(III) compounds.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or pseudohalides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reactions typically occur in polar solvents like acetonitrile or dimethyl sulfoxide, under mild heating.

Major Products:

    Oxidation: Arsenic(V) compounds.

    Reduction: Arsenic(III) compounds.

    Substitution: Various substituted arsenic compounds depending on the nucleophile used.

Scientific Research Applications

Ethyl-methyl-bis(3-methylphenyl)arsanium iodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in cancer research.

    Industry: Utilized in the development of advanced materials and as a precursor for other organoarsenic compounds.

Mechanism of Action

The mechanism of action of ethyl-methyl-bis(3-methylphenyl)arsanium iodide involves its interaction with cellular components, particularly proteins and enzymes. The arsenic atom can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes. This property is being explored for its potential use in targeted cancer therapies.

Comparison with Similar Compounds

    Triphenylarsine: Another organoarsenic compound with three phenyl groups attached to arsenic.

    Dimethylarsinic Acid: Contains two methyl groups and an arsenic atom, commonly used in agricultural applications.

    Arsenobetaine: A naturally occurring organoarsenic compound found in seafood.

Uniqueness: Ethyl-methyl-bis(3-methylphenyl)arsanium iodide is unique due to its specific combination of ethyl, methyl, and 3-methylphenyl groups, which confer distinct chemical properties and reactivity compared to other organoarsenic compounds

Properties

CAS No.

76214-89-6

Molecular Formula

C17H22AsI

Molecular Weight

428.18 g/mol

IUPAC Name

ethyl-methyl-bis(3-methylphenyl)arsanium;iodide

InChI

InChI=1S/C17H22As.HI/c1-5-18(4,16-10-6-8-14(2)12-16)17-11-7-9-15(3)13-17;/h6-13H,5H2,1-4H3;1H/q+1;/p-1

InChI Key

JMNFRTHERPEUAH-UHFFFAOYSA-M

Canonical SMILES

CC[As+](C)(C1=CC=CC(=C1)C)C2=CC=CC(=C2)C.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.